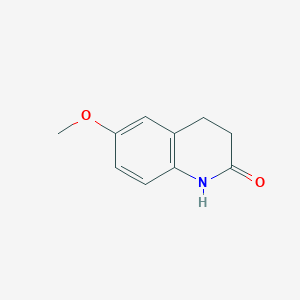

6-methoxy-3,4-dihydro-1H-quinolin-2-one

Overview

Description

6-Methoxy-3,4-dihydro-1H-quinolin-2-one (CAS: 54197-64-7) is a bicyclic organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . Key physical properties include a density of 1.16 g/cm³, a boiling point of 375.1°C, and a flash point of 180.6°C . The methoxy group at position 6 and the lactam ring (quinolin-2-one) are critical structural features that influence its reactivity and biological activity. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, anticoagulants, and central nervous system (CNS) modulators .

Preparation Methods

Intramolecular Friedel-Crafts Alkylation of N-(4-methoxyphenyl)-3-chloropropionamide

- The most documented and efficient method for preparing 6-methoxy-3,4-dihydro-1H-quinolin-2-one involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide.

- This reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl3) or trichloroaluminum under elevated temperatures (150–220 °C).

- The reaction proceeds via ring closure, forming the quinolinone core, often with demethylation steps if starting from related hydroxy compounds.

Detailed Reaction Conditions and Outcomes:

| Parameter | Details |

|---|---|

| Starting Material | N-(4-methoxyphenyl)-3-chloropropionamide |

| Catalyst | Trichloroaluminum (AlCl3 and others possible) |

| Catalyst Equivalents | 3 to 5 equivalents, preferably ~4 equivalents |

| Solvent | N,N-Dimethylacetamide (DMA), DMSO, or high boiling amides/amines |

| Temperature | 150–220 °C |

| Reaction Time | Approximately 2 hours |

| Product Yield | Up to 92.9% (isolated yield) |

| Product Purity | >99% by HPLC analysis |

- N-(4-methoxyphenyl)-3-chloropropionamide (300 g, 1.4 mol) is dissolved in N,N-dimethylacetamide (165 ml).

- Trichloroaluminum (760 g, 4 eq.) is added slowly over 2 hours, causing an exothermic rise to 140 °C.

- The mixture is stirred at 150–160 °C for 2 hours until a stirrable slurry forms.

- The reaction is quenched by pouring into water, followed by sodium borohydride addition to reduce impurities.

- The solid product is filtered, washed, and dried to yield this compound with 92.9% yield and 99.2% purity.

- Other Lewis acids such as AlBr3, FeCl3, FeBr3, SbF5, TiCl4, SnCl4, and BF3 have been reported to catalyze the reaction effectively, though AlCl3 and trichloroaluminum are preferred for industrial scalability.

Cyclization of Appropriate Precursors

- Alternative methods involve the cyclization of suitably substituted anilines or phenyl derivatives with haloalkyl amides or acids.

- For example, direct cyclization of 4-methoxyaniline derivatives with halo-substituted propionamides under acidic or Lewis acid conditions can afford the quinolinone ring system.

- These methods often require subsequent purification steps and may have lower yields compared to the Friedel-Crafts approach.

Synthetic Routes Involving Mequinol (4-Methoxyphenol) Derivatives

- Some preparative routes start from 4-methoxyphenol (mequinol) derivatives, which are converted into the corresponding amides or haloamides, then cyclized to form the quinolinone ring.

- The process includes:

- Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide from mequinol.

- Intramolecular cyclization via Lewis acid catalysis.

- This route is useful for producing intermediates for further pharmaceutical synthesis, such as cilostazol.

General Notes on Purification and Yield

- The intramolecular Friedel-Crafts alkylation method produces the product in high purity, often eliminating the need for intermediate purification.

- Quenching steps with water and sodium borohydride help reduce impurities and improve product quality.

- The reaction mixture remains fluid even at high concentrations, facilitating scale-up.

Data Summary Table: Preparation of this compound via Friedel-Crafts Alkylation

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting Material | N-(4-methoxyphenyl)-3-chloropropionamide | Prepared from 4-methoxyaniline derivatives |

| Catalyst | Trichloroaluminum (4 eq.) | Lewis acid catalysis |

| Solvent | N,N-Dimethylacetamide (DMA) | High boiling, polar aprotic solvent |

| Temperature | 150–160 °C | Reaction exothermic, controlled addition |

| Reaction Time | 2 hours | Full conversion to product |

| Quenching | Water, then sodium borohydride | Removes residual catalyst, reduces impurities |

| Yield | 92.9% isolated | High efficiency |

| Purity | 99.2% (HPLC) | Suitable for pharmaceutical use |

Research Findings and Industrial Relevance

- The described intramolecular Friedel-Crafts method is favored for industrial synthesis due to its high yield, purity, and scalability.

- The process is integral to the synthesis of pharmaceutical agents such as cilostazol, where this compound serves as a key intermediate.

- The use of various Lewis acids allows flexibility in catalyst choice depending on availability and cost.

- High reaction temperatures and concentrated reaction mixtures accelerate the reaction without compromising fluidity, which is beneficial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various dihydroquinolinone compounds .

Scientific Research Applications

Antimalarial Activity

Research indicates that derivatives of 6-methoxy-3,4-dihydro-1H-quinolin-2-one exhibit promising antimalarial properties. These compounds are often synthesized as part of efforts to develop new treatments for malaria, particularly against resistant strains of Plasmodium falciparum .

Inhibition of Enzymes

Studies have shown that this compound can act as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has been investigated for its ability to inhibit aldosterone synthase, which plays a crucial role in regulating blood pressure and electrolyte balance . This inhibition could lead to potential therapeutic applications in treating hypertension and related cardiovascular conditions.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound and its derivatives. Research suggests that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. It serves as a versatile building block for creating various derivatives with enhanced biological activity. The following table summarizes some key derivatives and their reported activities:

| Derivative | Activity | Reference |

|---|---|---|

| 6-Methoxy-5-pyridinyl derivative | Antimicrobial | |

| 6-Methoxy-7-nitro derivative | Anticancer | |

| 6-Methoxy derivatives with halogens | Enhanced enzyme inhibition |

Case Study 1: Antimalarial Screening

A study conducted by researchers involved screening various derivatives of this compound against Plasmodium falciparum. The results indicated that certain modifications significantly increased potency compared to the parent compound, suggesting a pathway for developing new antimalarial drugs.

Case Study 2: Cardiovascular Research

In another study focused on cardiovascular health, compounds derived from this compound were tested for their ability to inhibit aldosterone synthase. The findings demonstrated a marked reduction in aldosterone levels in vitro, indicating potential for treating conditions like hypertension.

Mechanism of Action

The mechanism of action of 6-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Quinolinone Core

6-Chloro-3,4-dihydro-1H-quinolin-2-one

- Key Differences : Replacement of the methoxy group with a chloro atom enhances electrophilicity and binding to hydrophobic pockets (e.g., the S1 pocket of Factor XIa (FXIa)) .

- Biological Activity: The chloro derivative acts as a neutral fragment in FXIa inhibitors, achieving nanomolar potency (IC₅₀ = 1.0 nM for compound 13) .

- Permeability : Despite high potency, chloro derivatives exhibit reduced permeability due to increased hydrophilicity, necessitating structural optimization .

6-Amino-3,4-dihydro-1H-quinolin-2-one

- Key Differences: The amino group introduces hydrogen-bonding capacity, improving solubility and target interactions (e.g., carbonic anhydrase inhibition) .

- Synthesis : Prepared via catalytic hydrogenation of nitro precursors (e.g., compound 24: 72.9% yield) .

- Applications: Amino derivatives are explored as antidepressants and anticoagulants, leveraging their polar interactions .

7-Hydroxy-3,4-dihydro-1H-quinolin-2-one

- Key Differences : The hydroxyl group increases acidity (pKa ~9–10) and solubility but reduces membrane permeability compared to the methoxy analogue .

- Biological Relevance : Hydroxy derivatives are intermediates in synthesizing cilostazol (a phosphodiesterase inhibitor) and exhibit antioxidant properties .

Positional Isomers

5-Methoxy-3,4-dihydro-1H-quinolin-2-one

- Key Differences : Methoxy substitution at position 5 (vs. 6) alters electronic distribution and receptor binding.

- Biological Activity : Compound 34b (5-methoxy derivative) demonstrated sigma receptor agonism (antidepressant-like effects) at 30 mg/kg in mice, with reduced immobility time in forced-swim tests .

7-Methoxy-3,4-dihydro-1H-quinolin-2-one

- Key Differences : Methoxy at position 7 directs electrophilic substitution reactions differently during synthesis (e.g., Heck reactions with methyl acrylate) .

- Synthesis : Prepared via palladium-catalyzed coupling (57% yield) .

Functionalized Derivatives

PF-573,228 (6-Substituted Quinolinone)

- Structure: Contains a trifluoromethylpyrimidinyl group at position 6, linked to the quinolinone core .

- Activity : A potent FAK inhibitor (ATP-competitive) with IC₅₀ < 10 nM, highlighting the impact of bulky substituents on kinase selectivity .

N-(3’-Chlorophenyl)-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide (17d)

- Structure : Incorporates a chlorophenyl carboxamide side chain.

- Applications : Explored for estrogen receptor modulation, achieving 86% yield in synthesis .

Biological Activity

6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 177.2 g/mol. The compound features a quinoline skeleton characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring, with a methoxy group at the sixth position, which is crucial for its biological activity.

Biological Activities

1. Antidepressant Effects

Research indicates that this compound may exhibit potential antidepressant effects. It appears to stimulate the central nervous system, making it a candidate for further exploration in treating mood disorders. Its interaction with neurotransmitter systems is vital for these proposed effects.

2. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of certain pathogens, suggesting its potential as an antimicrobial agent.

3. Skin Irritant Properties

While exploring its biological activities, it is important to note that this compound has been classified as a skin irritant. This necessitates careful handling in laboratory settings.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors that play critical roles in cellular processes. For instance, it has been suggested that the compound can act as an inhibitor of topoisomerase enzymes involved in DNA replication and repair, leading to its antimicrobial and potential anticancer effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Methoxy-2,3-dihydro-1H-quinolin-4-one | C_{10}H_{11}N_{1}O_{2} | Different position of methoxy group; potential derivatives |

| 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | C_{10}H_{11}N_{1}O_{2} | Altered methoxy position; varied biological activity |

| 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one | C_{10}H_{10}BrN_{1}O_{1} | Bromine substitution; altered reactivity |

This table illustrates how variations in substitution patterns can significantly influence the biological activities and reactivity profiles of these compounds.

Case Studies and Research Findings

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated notable inhibition zones against Gram-positive and Gram-negative bacteria, confirming its potential as an effective antimicrobial agent.

Case Study: Antidepressant Potential

In another investigation focusing on the central nervous system effects of this compound, researchers conducted behavioral assays in animal models to assess antidepressant-like activity. The results showed significant reductions in depressive-like behaviors when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-3,4-dihydro-1H-quinolin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, including cyclization, reduction, and functionalization. For example, Scheme 4a in describes using LiAlH₄ in THF followed by SOCl₂ in CHCl₃ to reduce and chlorinate intermediates. Reaction optimization (e.g., solvent choice, temperature) is critical for yield. Lower temperatures (0–25°C) and anhydrous conditions minimize side reactions like over-reduction or hydrolysis .

Q. How is structural elucidation performed for this compound derivatives?

- Methodological Answer : ¹H NMR is a primary tool. For instance, in , substituent positions are confirmed by splitting patterns (e.g., δ 8.13 ppm for aromatic protons) and coupling constants (J = 2.7–9.0 Hz). Mass spectrometry (EI or ESI) validates molecular ions (e.g., m/z 303 [M⁺] in ). X-ray crystallography (as in ) resolves complex stereochemistry .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer : HPLC with UV detection monitors impurities (e.g., notes ≤0.4% total impurities). Stability studies under varying pH, temperature, and light exposure identify degradation pathways. For example, methoxy groups may hydrolyze under acidic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for quinolinone derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, compound solubility). In , compound 32 showed varying activity in different assays due to its amine group’s protonation state. Researchers should:

- Replicate assays under standardized conditions (e.g., PBS buffer pH 7.4).

- Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).

- Perform structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What strategies optimize the bioactivity of this compound derivatives?

- Methodological Answer : SAR studies highlight key modifications:

- Methoxy position : Moving the methoxy group (e.g., from C6 to C7) alters electronic effects and binding ( ).

- Substituent addition : Adding a pyrrolidine ethyl group () enhances CNS penetration via increased lipophilicity (logP optimization).

- Reductive amination : uses LiAlH₄ to reduce ketones to amines, improving solubility and target engagement .

Q. How are computational methods applied to predict quinolinone reactivity and interactions?

- Methodological Answer : DFT calculations model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (e.g., AutoDock Vina) screens derivatives against targets like kinases or GPCRs. For example, ’s chloro-methoxy derivative showed predicted π-π stacking with a kinase active site .

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKXYVRULOMTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447187 | |

| Record name | 6-methoxy-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54197-64-7 | |

| Record name | 6-methoxy-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.